

# N-(4-Aminophenyl)nicotinamide: A Comparative Analysis of Kinase Selectivity

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## Compound of Interest

Compound Name: **N-(4-Aminophenyl)nicotinamide**

Cat. No.: **B100712**

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For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase profile of **N-(4-Aminophenyl)nicotinamide** and related nicotinamide-based inhibitors, supported by available experimental data and detailed methodologies.

While a comprehensive off-target kinase profile for the specific molecule **N-(4-Aminophenyl)nicotinamide** is not publicly available, analysis of structurally related compounds and the nicotinamide scaffold itself provides valuable insights into potential on- and off-target activities. Nicotinamide derivatives have emerged as a versatile scaffold in kinase inhibitor discovery, with various analogues targeting a range of kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

## On-Target Activity: N-Phenyl Nicotinamides as VEGFR-2 Inhibitors

The primary intended target for many N-phenyl nicotinamide derivatives is VEGFR-2, a key regulator of angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Several studies have reported the synthesis and evaluation of N-phenyl nicotinamide analogues as potent inhibitors of VEGFR-2.

# Off-Target Kinase Profiling of Related Nicotinamide-Based Compounds

To approximate the potential off-target profile of **N-(4-Aminophenyl)nicotinamide**, we can examine the kinase selectivity data of the parent nicotinamide molecule and a more complex, structurally related inhibitor, CHMFL-ABL/KIT-155, which features a nicotinoylpiperidine moiety.

## Kinase Inhibition Profile of Nicotinamide

A screen of nicotinamide against a panel of 97 kinases revealed inhibitory activity against ROCK2 and Casein Kinase 1 (CK1) at millimolar concentrations.[1]

Kinase	% Control at 3 mM	Note
ROCK2	3.3	Strong Inhibition
CK1 $\delta$	7.7	Strong Inhibition

Data from a KINOMEscan™ screen. Lower % control indicates stronger binding.[1]

## Kinome-Wide Selectivity of CHMFL-ABL/KIT-155

A comprehensive KINOMEscan™ assay of CHMFL-ABL/KIT-155 against 468 kinases demonstrated high selectivity for its intended targets, ABL1 and KIT.[2] However, several off-target kinases were also identified.

Target Kinase	IC50 (nM)
ABL1	46
c-KIT	75

Off-Target Kinase	IC50 (nM)
LCK	12
PDGFR $\beta$	80
BLK	81
DDR1	116
CSF1R	227
DDR2	325

Data from biochemical assays for kinases identified in a KINOMEscan™ screen.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This data for a related, albeit more complex, molecule highlights potential off-target families for nicotinamide-based inhibitors, including other tyrosine kinases like PDGFR and Src family kinases (LCK, BLK).

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (General Protocol for IC50 Determination)

Biochemical kinase assays are performed to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). A typical protocol involves:

- Reaction Setup: The kinase, a suitable substrate (often a peptide or protein), and ATP are combined in a reaction buffer.
- Inhibitor Addition: The test compound (e.g., **N-(4-Aminophenyl)nicotinamide**) is added at various concentrations. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

- **Detection:** The amount of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
  - **Radiometric Assays:** Using radiolabeled ATP ( $[\gamma-^{32}\text{P}]\text{ATP}$  or  $[\gamma-^{33}\text{P}]\text{ATP}$ ) and measuring the incorporation of the radiolabel into the substrate.
  - **Luminescence-Based Assays:** Using ATP detection reagents where the luminescence signal is inversely proportional to the amount of ATP consumed by the kinase.
  - **Fluorescence/FRET-Based Assays:** Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
- **Data Analysis:** The kinase activity at each inhibitor concentration is normalized to the control. The resulting data is plotted as a dose-response curve, and the IC<sub>50</sub> value is calculated using non-linear regression analysis.

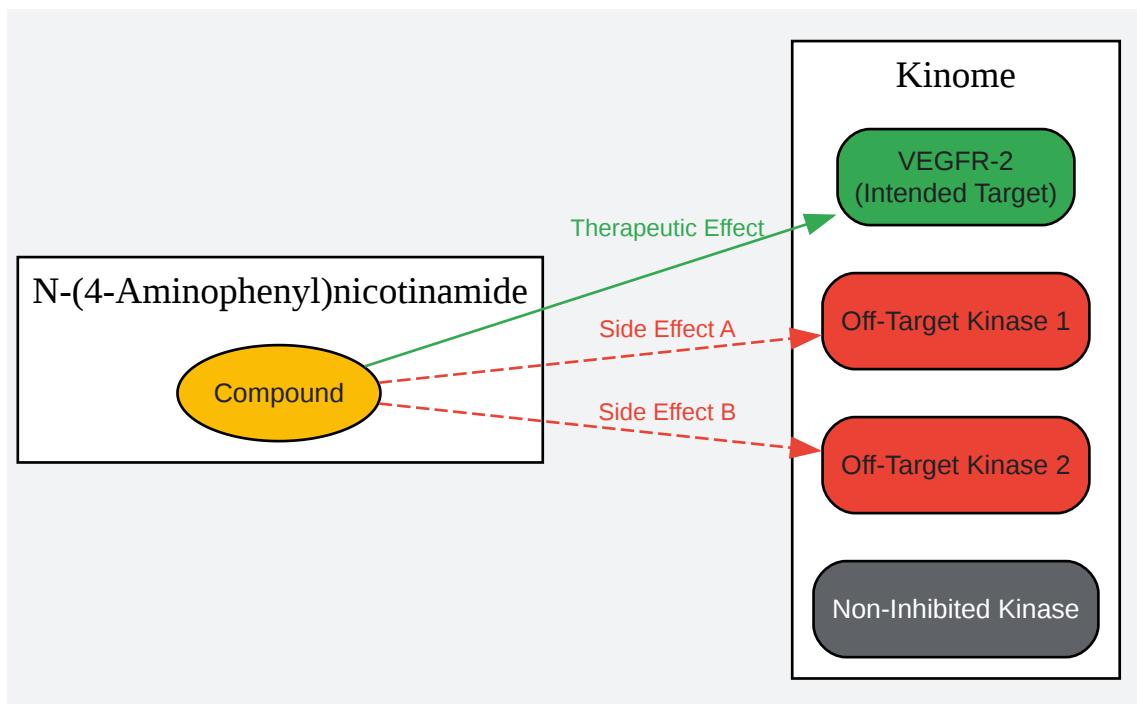
## KINOMEscan™ Selectivity Profiling (General Methodology)

KINOMEscan™ is a competition-based binding assay used to quantitatively measure the interaction of a test compound against a large panel of kinases.<sup>[6][7]</sup>

- **Immobilized Ligand:** A proprietary, active-site directed ligand for each kinase is immobilized on a solid support.
- **Competition:** The kinase of interest is incubated with the immobilized ligand and the test compound.
- **Binding Measurement:** If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using a sensitive method like quantitative PCR (qPCR) of a DNA tag fused to the kinase.
- **Results:** The results are typically reported as "% of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.

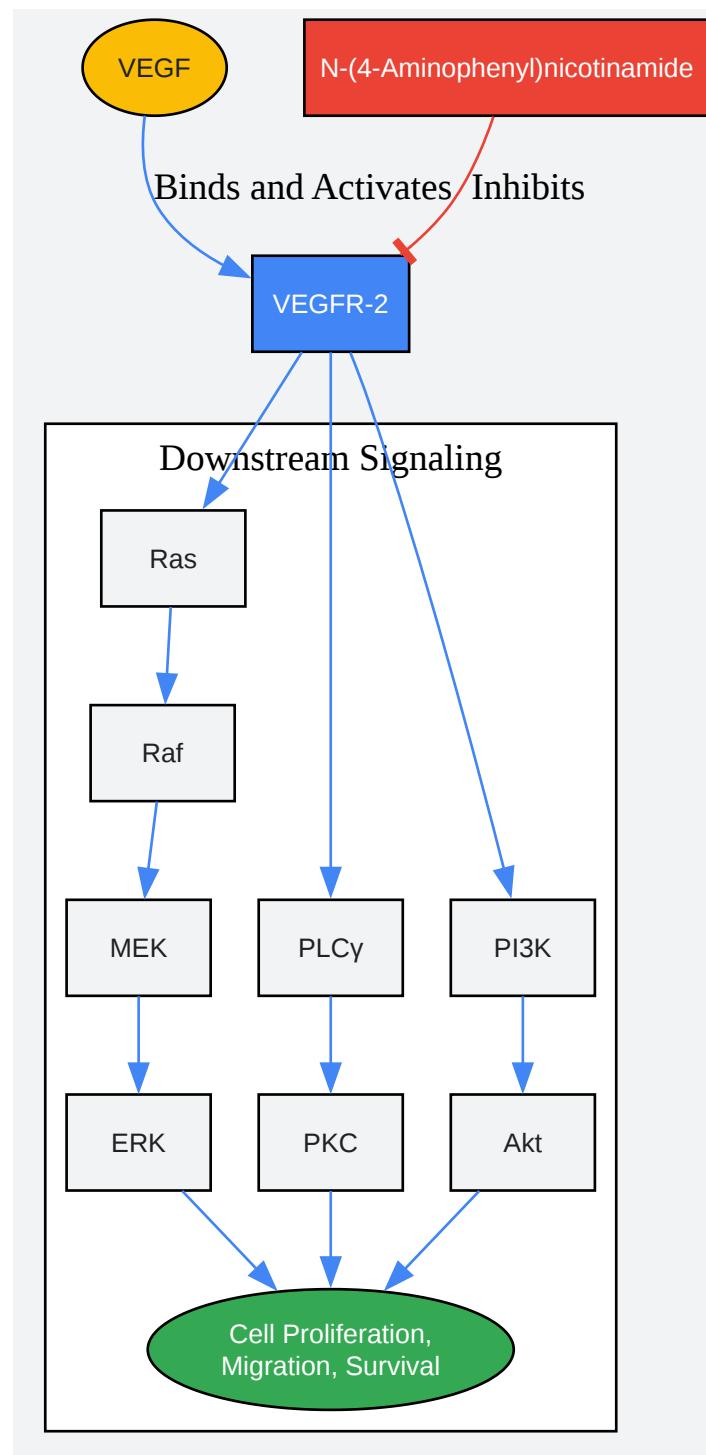
# Visualizing Kinase Selectivity and Signaling Pathways

The following diagrams illustrate the concept of on-target versus off-target kinase inhibition and the VEGFR-2 signaling pathway.



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Caption: On-target vs. off-target effects of a kinase inhibitor.



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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

## Conclusion

While direct, comprehensive off-target kinase profiling data for **N-(4-Aminophenyl)nicotinamide** is not publicly available, the analysis of related compounds provides a valuable framework for understanding its potential selectivity. The primary target for this class of compounds is often VEGFR-2. However, as demonstrated by the kinase scan of a structurally related molecule, off-target interactions with other kinase families are possible and warrant careful consideration during drug development. For a definitive assessment, a broad kinase panel screen, such as KINOMEscan™, would be required for **N-(4-Aminophenyl)nicotinamide** itself. This would provide the necessary data to build a complete selectivity profile, enabling a more accurate prediction of its therapeutic window and potential side effects.

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